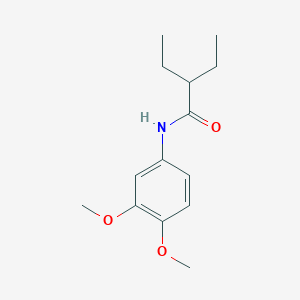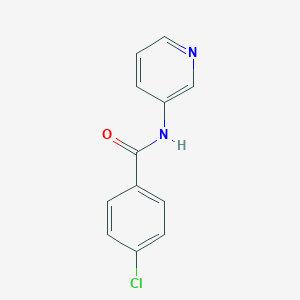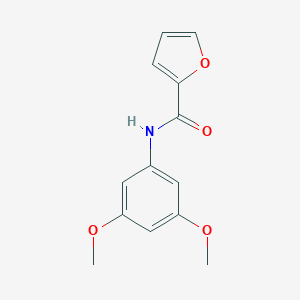![molecular formula C15H11N3OS B402288 12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one CAS No. 313375-25-6](/img/structure/B402288.png)
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
准备方法
The synthesis of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
1,2-dimethyl-7H-thieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-7-one can be compared with other similar compounds, such as:
1,2,4-triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline derivatives: These compounds have similar fused ring structures and exhibit comparable biological activities.
10,12-dibromo-1-(4-chloro-phenyl)-3-(4-tolyl)-8H-pyrido[2’,3’4,5]pyrimido[6,1-b]quinazolin-8-one: This compound has been studied for its anticonvulsant properties.
9,11-dibromo-1,2,3,4-tetrahydro-9H-benzothieno[2’,3’4,5]pyrimido[6,1-b]quinazolin-9-one:
属性
CAS 编号 |
313375-25-6 |
|---|---|
分子式 |
C15H11N3OS |
分子量 |
281.3g/mol |
IUPAC 名称 |
12,13-dimethyl-14-thia-1,9,16-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,9,11(15),12,16-heptaen-2-one |
InChI |
InChI=1S/C15H11N3OS/c1-8-9(2)20-14-12(8)13-17-11-6-4-3-5-10(11)15(19)18(13)7-16-14/h3-7H,1-2H3 |
InChI 键 |
RWYFFIMXTIHQKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
规范 SMILES |
CC1=C(SC2=C1C3=NC4=CC=CC=C4C(=O)N3C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


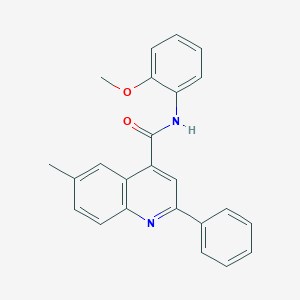
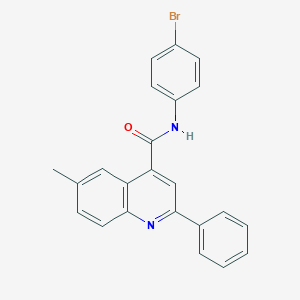
![2-[(4-Cyanobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B402210.png)
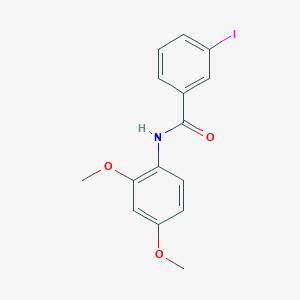
![1,8-Dimethyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402212.png)
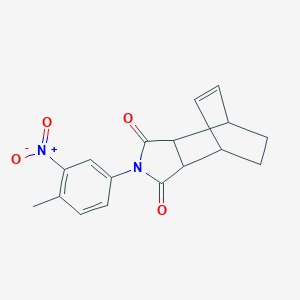

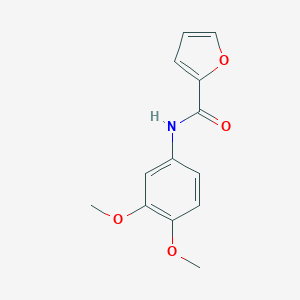
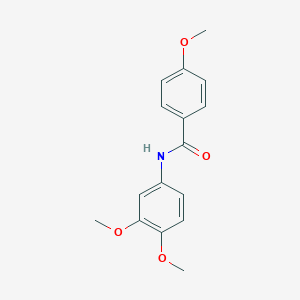
![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)
